4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid
Overview
Description
4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and modulating its function .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological effect .
Result of Action
The compound’s interaction with its targets could lead to various cellular responses, potentially influencing cell signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid . These factors could include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound is also known to interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in the production of ATP and other metabolites. Additionally, it can interact with cofactors such as NADH and FADH2, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biological effects .
Biological Activity
4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid (also referred to as compound 1) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits significant interactions with various biological targets, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of bioactive lipids. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C13H18N2O2
- Molecular Weight: Approximately 234.29 g/mol
- Structural Characteristics: The compound features a benzoic acid moiety linked to a piperidine ring through a methylene bridge, enabling specific interactions with biological targets.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that this compound acts as a competitive inhibitor of sEH. This enzyme is involved in the hydrolysis of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. By inhibiting sEH, this compound can potentially enhance the levels of EETs, providing therapeutic benefits for conditions such as hypertension and chronic pain management.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. Specifically, derivatives with similar structural motifs have been synthesized and evaluated for their ability to induce autophagy in cancer cells. For instance, compounds targeting autophagy pathways have shown promise in treating non-small cell lung cancer.
The mechanism by which this compound exerts its biological effects primarily involves:
- Competitive Binding: The compound binds effectively to sEH, demonstrating competitive inhibition characteristics that influence lipid metabolism and signaling pathways.
- Influence on Protein Degradation Systems: Similar benzoic acid derivatives have been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting a broader role in cellular homeostasis and protein degradation .
Comparative Studies on Structural Analogues
A comparative analysis of structural analogues revealed varying degrees of biological activity. For example, compounds with different substituents on the piperidine ring exhibited distinct binding affinities to sEH, influencing their therapeutic potential. The following table summarizes key findings:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Aminomethyl)benzoic acid | Amino group on benzoic acid | Used as an intermediate in drug synthesis |
4-(Methylpiperazin-1-yl)methylbenzoic acid | Piperazine instead of piperidine | Different solubility properties |
3-(Aminocyclohexyl)benzoic acid | Cyclohexane ring | Potentially different receptor interactions |
This compound | Piperidine ring with benzoic acid | Significant sEH inhibition; potential anticancer effects |
Case Study: Antitumor Activity
In a study evaluating the anticancer properties of piperidine derivatives, this compound was shown to induce autophagy in cancer cell lines. This effect was attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-5-7-15(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12H,5-9,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRALHURBPKOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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